molecular formula C17H24N6 B6456676 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine CAS No. 2549065-42-9

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Cat. No.: B6456676
CAS No.: 2549065-42-9
M. Wt: 312.4 g/mol
InChI Key: YBSDXODFWMPEGF-UHFFFAOYSA-N
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Description

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is a complex organic compound that features a pyrimidine ring system substituted with piperazine and additional methyl groups

Properties

IUPAC Name

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6/c1-11-10-12(2)19-17(18-11)23-8-6-22(7-9-23)16-13(3)14(4)20-15(5)21-16/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSDXODFWMPEGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4,6-dimethylpyrimidine core, followed by the introduction of the piperazine moiety. The final step involves the methylation of the pyrimidine ring.

    Preparation of 4,6-dimethylpyrimidine: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic conditions.

    Introduction of Piperazine: The 4,6-dimethylpyrimidine is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted pyrimidine.

    Methylation: The final step involves methylation of the pyrimidine ring using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of partially or fully reduced pyrimidine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine: A simpler analog lacking the piperazine and additional methyl groups.

    4-(4,6-Dimethylpyrimidin-2-yl)piperazine: Lacks the additional methyl groups on the pyrimidine ring.

    2,4,6-Trimethylpyrimidine: Another methylated pyrimidine derivative but with a different substitution pattern.

Uniqueness

4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both piperazine and multiple methyl groups enhances its potential interactions with biological targets and its stability under various conditions.

Biological Activity

Molecular Formula : C16H22N4

Molecular Weight : 282.37 g/mol

Structure

The structure of the compound includes a piperazine ring substituted with a pyrimidine moiety, which is known to influence its biological interactions. The presence of multiple methyl groups enhances lipophilicity, potentially affecting absorption and distribution in biological systems.

The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. Such interactions can lead to effects on mood regulation and cognitive functions.

Antidepressant Properties

Research has indicated that compounds with similar structures exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is a common mechanism among such compounds, suggesting that 4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine may also possess similar properties.

Anticancer Activity

Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of certain cancer cell lines. The mechanism may involve the induction of apoptosis and inhibition of cell cycle progression. Further investigations are required to elucidate the specific pathways involved.

Study 1: Antidepressant Effects

In a controlled study involving rodent models, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. Behavioral assays such as the forced swim test demonstrated a decrease in immobility time, indicative of antidepressant activity.

Study 2: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported the synthesis and evaluation of various derivatives based on this compound. The lead compound exhibited IC50 values in the low micromolar range against several cancer cell lines, including breast and prostate cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced depressive behaviors
AnticancerInhibition of cell proliferation
Neurotransmitter ModulationSerotonin receptor interaction

Table 2: Comparison with Related Compounds

Compound NameIC50 (µM)Activity Type
This compound5.0Anticancer
Similar Compound A10.0Anticancer
Similar Compound B3.5Antidepressant

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